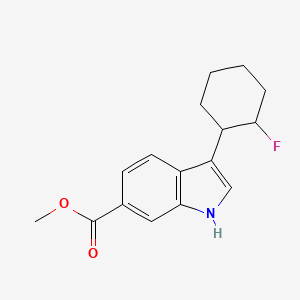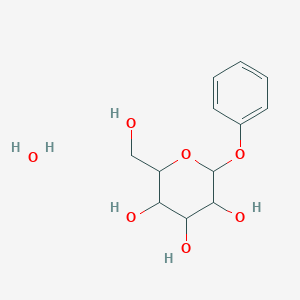![molecular formula C20H19N3O4 B12501503 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methyldiazirin-3-yl)propanoic acid](/img/structure/B12501503.png)
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methyldiazirin-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-Photo-Leucine: is a diazirine-containing, Fmoc-protected leucine amino acid and multifunctional photo-crosslinker. It is used in peptide synthesis and photoaffinity labeling, allowing for the study of cellular targets and protein-protein interactions upon UV light irradiation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fmoc-L-Photo-Leucine is synthesized through a series of chemical reactions involving the incorporation of a diazirine group into the leucine amino acid. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is used to protect the amino group during the synthesis process. The reaction conditions typically involve the use of organic solvents and reagents such as triisopropylsilane and succinimidyl 4,4′-azipentanoate .
Industrial Production Methods: Industrial production of Fmoc-L-Photo-Leucine involves large-scale synthesis using automated peptide synthesizers. The process includes solid-phase peptide synthesis (SPPS) techniques, where the compound is built step-by-step on a solid support, followed by purification and characterization .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-L-Photo-Leucine undergoes various chemical reactions, including:
Photoactivation: Upon UV light irradiation (∼360 nm), the diazirine group forms a highly reactive carbene species that can covalently bond with nearby molecules.
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino acid.
Common Reagents and Conditions:
Photoactivation: UV light (∼360 nm) irradiation.
Fmoc Deprotection: Piperidine or 4-methylpiperidine in organic solvents.
Major Products Formed:
Photoactivation: Covalent adducts with target molecules.
Fmoc Deprotection: Free amino group for further reactions.
Applications De Recherche Scientifique
Chemistry: Fmoc-L-Photo-Leucine is used in the synthesis of peptides and small-molecule probes. It allows for the incorporation of photo-crosslinking sites into peptides, enabling the study of protein-protein interactions and cellular mechanisms .
Biology: In biological research, Fmoc-L-Photo-Leucine is used for photoaffinity labeling to identify and study protein interactions and cellular targets. It helps in understanding the function of proteins and their interactions within the cell .
Medicine: The compound is used in drug discovery research to identify and validate molecular targets. It aids in the development of new therapeutic agents by providing insights into the interactions between drugs and their targets .
Industry: Fmoc-L-Photo-Leucine is used in the development of diagnostic tools and biosensors. Its photo-crosslinking properties enable the creation of stable and specific probes for detecting biomolecules .
Mécanisme D'action
Mechanism: Fmoc-L-Photo-Leucine exerts its effects through photoactivation. Upon UV light irradiation, the diazirine group forms a reactive carbene species that can covalently bond with nearby molecules. This covalent bonding allows for the capture and identification of interacting proteins and other biomolecules .
Molecular Targets and Pathways: The compound targets proteins and other biomolecules within the cell. It is used to study protein-protein interactions, post-translational modifications, and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Fmoc-L-Photo-Methionine: Another diazirine-containing, Fmoc-protected amino acid used for photo-crosslinking.
Fmoc-L-Photo-Phenylalanine: Similar to Fmoc-L-Photo-Leucine but with a phenylalanine backbone.
Fmoc-L-Photo-Proline: A diazirine-containing, Fmoc-protected proline amino acid used for similar applications.
Uniqueness: Fmoc-L-Photo-Leucine is unique due to its leucine backbone, which provides specific hydrophobic interactions and structural properties. Its diazirine group allows for efficient photo-crosslinking, making it a valuable tool in studying protein interactions and cellular mechanisms .
Propriétés
Formule moléculaire |
C20H19N3O4 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methyldiazirin-3-yl)propanoic acid |
InChI |
InChI=1S/C20H19N3O4/c1-20(22-23-20)10-17(18(24)25)21-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,26)(H,24,25) |
Clé InChI |
GDWMJFRPAHGSDU-UHFFFAOYSA-N |
SMILES canonique |
CC1(N=N1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12501433.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-hydroxyacetic acid](/img/structure/B12501438.png)
![2-[(2Z)-2-[(2,5-dichlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-ethylacetamide](/img/structure/B12501443.png)
![Methyl 3-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12501448.png)
![1-(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12501458.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide](/img/structure/B12501462.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B12501463.png)
![2-[4-(benzyloxy)-3-ethoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12501468.png)
![N-[4-(glycylamino)phenyl]furan-2-carboxamide](/img/structure/B12501474.png)
![Tert-butyl 3-[(4-fluorophenyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B12501488.png)
![N-cyclohexyl-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B12501493.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12501501.png)
